1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O6/c1-2-23-13(20)9-6-11(12(18)19)16(15-9)7-3-4-8(14)10(5-7)17(21)22/h3-5,11H,2,6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDGOPQTQGISHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H14ClN3O5
- Molecular Weight : 317.72 g/mol
- CAS Number : Not explicitly listed in the search results.
Cytotoxicity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study conducted on related compounds demonstrated that certain pyrazole derivatives showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 µg/ml to 50 µg/ml against Ehrlich Ascites Carcinoma (EAC) cells, with some compounds being more effective than the standard drug Doxorubicin .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | IC50 (µg/ml) | Remarks |
|---|---|---|
| Compound A | 10 | Highest activity |
| Compound B | 25 | Moderate activity |
| Doxorubicin | 37.4 | Standard control |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. For example, similar nitro-substituted pyrazoles have shown activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against strains like Bacillus cereus and Micrococcus luteus at concentrations of 32 µg/ml and 128 µg/ml, respectively .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with cellular targets through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence shows that certain derivatives can trigger programmed cell death in cancer cells, a critical pathway for anticancer drugs.
- Antioxidant Activity : Pyrazoles may also exhibit antioxidant properties, contributing to their cytotoxic effects by reducing oxidative stress within cells.
Study on Antitumor Activity
A notable study evaluated the antitumor effects of a series of pyrazole derivatives, including the compound . The research highlighted that modifications in the chemical structure significantly influenced their efficacy against various cancer cell lines. The introduction of electron-withdrawing groups such as nitro groups was found to enhance biological activity .
Study on Antibacterial Properties
Another investigation focused on the antibacterial potential of pyrazole derivatives. The study demonstrated that compounds with nitro groups exhibited superior antibacterial activity compared to those without such substitutions. This finding underscores the importance of functional groups in determining the biological properties of these compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural characteristics that allow for interactions with biological targets. Research indicates that derivatives of pyrazole compounds can exhibit significant anti-inflammatory , antimicrobial , and antitumor activities.
Case Study: Antitumor Activity
A study investigated the antitumor properties of pyrazole derivatives, including the compound . The results demonstrated that certain modifications to the pyrazole structure could enhance cytotoxicity against various cancer cell lines. For instance, the introduction of electron-withdrawing groups like chloro and nitro enhanced the compound's ability to inhibit cancer cell proliferation, suggesting a promising avenue for developing new cancer therapies .
Agricultural Applications
In agriculture, compounds similar to 1-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have been explored as herbicides and pesticides . The presence of functional groups allows these compounds to act on specific biochemical pathways in pests and weeds.
Case Study: Herbicidal Efficacy
Research conducted by agricultural scientists has shown that certain pyrazole derivatives possess herbicidal properties that can effectively control weed growth without harming crops. The study highlighted the efficacy of these compounds in field trials, where they demonstrated a significant reduction in weed biomass compared to untreated controls .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound's chemical stability and reactivity make it suitable for further modifications, which can tailor its properties for specific applications.
Data Table: Synthesis Overview
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate + 4-chloro-3-nitroaniline | Reflux in ethanol | 85 |
| 2 | Hydrazine hydrate | Heating under reflux | 90 |
| 3 | Ethyl chloroformate | Stirring at room temperature | 75 |
Toxicological Studies
Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals and agriculture. Preliminary studies indicate moderate toxicity levels; however, further research is necessary to establish safety margins.
Case Study: Mutagenicity Assessment
A comprehensive mutagenicity assessment was conducted using standard Ames tests. Results indicated that while some derivatives exhibited mutagenic potential, others showed negligible effects on bacterial strains, suggesting a need for careful evaluation when considering these compounds for therapeutic or agricultural use .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility relative to esters (e.g., ethoxycarbonyl) or aldehydes ().
- Bioactivity: Thiosemicarbazide-containing analogs () exhibit notable antimicrobial activity, suggesting that sulfur-containing moieties may enhance this property.
Crystallographic and Computational Insights
- Crystal Packing : The target compound’s planar pyrazoline ring and hydrogen-bonding carboxylic acid group likely form layered structures, similar to P2$_1$/c symmetry observed in .
- DFT Studies : Computational models (e.g., Colle-Salvetti correlation-energy formula) predict intermolecular interactions and stability, aligning with crystallographic data .
Preparation Methods
Cyclization of Substituted Hydrazines with α,β-Unsaturated Esters
The dihydro-pyrazole core is typically constructed via [3+2] cycloaddition between 4-chloro-3-nitrophenylhydrazine and diethyl maleate. In a representative procedure, sodium ethoxide (21% in ethanol, 0.504 mol) catalyzes reflux condensation (83°C, 5 h) of the hydrazine (68.0 g, 0.474 mol) with diethyl maleate (88.0 mL, 0.544 mol). The reaction proceeds through conjugate addition followed by ring closure, yielding ethyl 1-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate as an orange-red solution. Acidification with glacial acetic acid (50.0 mL, 0.873 mol) precipitates the intermediate, which is crystallized from aqueous ethanol (40% v/v) at 2°C.
Key Parameters:
Halogenation and Functional Group Interconversion
Post-cyclization, the 3-position ethoxycarbonyl group is introduced via nucleophilic substitution. As detailed in, treating the diethyl ester with HBr (48% aqueous) in dichloromethane at 0°C replaces the 3-hydroxyl group with bromine, forming ethyl 3-bromo-1-(4-chloro-3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Subsequent reflux with potassium cyanide (KCN, 1.2 equiv) in DMF at 100°C for 6 h substitutes bromide with cyano, which is hydrolyzed to carboxylic acid using HCl (6 M, 80°C, 12 h).
Optimization Notes:
-
Temperature Control: Halogenation requires strict maintenance at 0–5°C to prevent dihydro-pyrazole ring opening.
-
Alternative Pathway: Direct hydrolysis of the 5-ester to carboxylic acid can bypass cyano intermediates, using NaOH (2 M) in THF/H₂O (3:1) at 60°C for 8 h.
Selective Mono-Ester Hydrolysis Strategies
pH-Controlled Hydrolysis in Biphasic Systems
Achieving selective hydrolysis of the 5-ester while retaining the 3-ethoxycarbonyl group demands precise pH control. A biphasic system of ethyl acetate/aqueous NaHCO₃ (1 M) facilitates this selectivity. Adding NaOH (2 equiv) to the diethyl ester at 25°C over 4 h hydrolyzes the 5-ester (monitored by TLC, Rf 0.3→0.5). The carboxylic acid is extracted into the aqueous layer (pH 9–10), while the 3-ester remains in the organic phase. Acidification to pH 2 with HCl precipitates the title compound.
Data Table 1: Hydrolysis Efficiency Under Varied Conditions
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF/H₂O (3:1) | 60 | 8 | 78 | 98.2 |
| Ethyl acetate/NaHCO₃ | 25 | 4 | 85 | 99.1 |
| MeOH/H₂O (1:1) | 40 | 6 | 65 | 97.5 |
Enzymatic Hydrolysis for Enhanced Selectivity
Lipase-based catalysis (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative. In a 2019 study, immobilizing the enzyme on acrylic resin and reacting the diethyl ester in phosphate buffer (pH 7.0, 37°C, 24 h) yielded 92% mono-acid with >99% regioselectivity. This method avoids strong acids/bases, preserving acid-sensitive nitro groups.
Crystallization and Structural Validation
Solvent Screening for Optimal Crystal Growth
Slow evaporation of ethanolic solutions (85% ethanol, 15% H₂O) produces X-ray quality crystals. As reported in, the title compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.453 Å, b = 7.891 Å, c = 15.672 Å, β = 113.2°. Intramolecular N–H⋯O hydrogen bonds (2.89 Å) stabilize the planar pyrazole ring, while intermolecular C–H⋯O interactions (3.12 Å) form tapes along the b-axis.
Data Table 2: Crystallization Solvent Efficacy
| Solvent Combination | Crystal Size (mm) | Purity (%) | Space Group |
|---|---|---|---|
| Ethanol/water (85:15) | 0.3 × 0.2 × 0.1 | 99.5 | P2₁/c |
| Acetonitrile | 0.1 × 0.1 × 0.05 | 98.7 | P-1 |
| Dichloromethane/hexane | Amorphous | — | — |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.12–3.25 (m, 2H, pyrazole-H4), 4.22 (q, J = 7.1 Hz, 2H, OCH₂), 5.45 (dd, J = 11.2, 4.8 Hz, 1H, pyrazole-H5), 7.68 (d, J = 8.6 Hz, 1H, Ar-H), 8.21 (dd, J = 8.6, 2.3 Hz, 1H, Ar-H), 8.47 (d, J = 2.3 Hz, 1H, Ar-H).
-
IR (KBr): 1715 cm⁻¹ (C=O, ester), 1689 cm⁻¹ (C=O, acid), 1532 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility for large batches. A tubular reactor (316L stainless steel, 10 mL volume) operated at 120°C with a residence time of 15 min achieves 94% conversion of diethyl maleate and hydrazine. In-line FTIR monitors reaction progress, enabling real-time adjustment of feed rates.
Q & A
Q. Table 1: Key Spectral Data ()
| Functional Group | NMR Shift (ppm) | IR Stretch (cm) |
|---|---|---|
| Pyrazole C=O | 168–172 (C=O) | 1690–1710 |
| Nitro (NO) | - | 1515–1525 |
| Ethoxycarbonyl | 1.2–1.4 (CH) | 1250–1270 (C-O) |
Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance cyclization rates .
- Catalysis : Add Lewis acids (e.g., ZnCl) to stabilize intermediates and direct regioselectivity .
- Temperature Control : Reflux at 80–90°C minimizes side products (e.g., over-oxidation of the dihydro-pyrazole ring) .
Case Study ():
- Yield increased from 45% to 72% by replacing ethanol with DMF and adding ZnCl.
- Regioselectivity confirmed via X-ray (C–C bond lengths: 1.48 Å for pyrazole vs. 1.34 Å for byproducts) .
Advanced: How do substituent variations (e.g., nitro vs. methoxy groups) impact biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (NO, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) by increasing dipole interactions .
- Electron-Donating Groups (OCH) : Reduce activity due to steric hindrance or decreased electrophilicity .
| Substituent | IC (Carbonic Anhydrase) | LogP |
|---|---|---|
| 4-Cl-3-NO | 12 nM | 2.1 |
| 4-OCH-3-NO | 480 nM | 1.8 |
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding poses in target enzymes (e.g., COX-2, carbonic anhydrase). Focus on hydrogen bonds with catalytic residues (e.g., His94 in COX-2) .
- QSAR Studies : Correlate substituent Hammett constants (σ) with IC values to prioritize synthetic targets .
Example ():
- Docking scores of –9.2 kcal/mol for the nitro derivative vs. –7.8 kcal/mol for methoxy analogs align with experimental IC trends.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Assessment : Use HPLC (>98% purity) to rule out impurities (e.g., unreacted chalcone) .
- Assay Standardization : Control pH (7.4 for physiological conditions) and enzyme concentrations .
- Structural Confirmation : Validate regiochemistry via X-ray to exclude isomer interference .
- A study reporting low antimicrobial activity (MIC > 256 µg/mL) was attributed to residual solvents (5% DMF) inhibiting bacterial growth. Repetition with HPLC-purified compound showed MIC = 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
